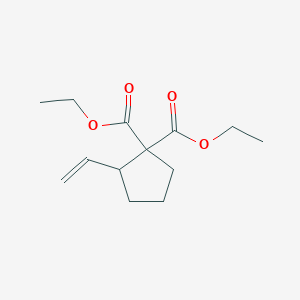
1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester is an organic compound with the molecular formula C13H20O4. It is a diethyl ester derivative of cyclopentanedicarboxylic acid, featuring an ethenyl group attached to the cyclopentane ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester typically involves the esterification of 1,1-Cyclopentanedicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The ethenyl group can be introduced through a subsequent reaction involving the appropriate vinylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Halogens (e.g., Br2) or hydrohalogenation reagents (e.g., HBr).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives or hydrohalogenated products.
Applications De Recherche Scientifique
1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester: Similar structure but with a formyl group instead of an ethenyl group.
1,2-Cyclopentanedicarboxylic acid, dimethyl ester: Similar cyclopentane ring but with different ester groups and substitution patterns.
Uniqueness
1,1-Cyclopentanedicarboxylic acid, 2-ethenyl-, diethyl ester is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the cyclopentane ring and the ester groups also contributes to its unique chemical properties.
Propriétés
Numéro CAS |
203302-40-3 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
diethyl 2-ethenylcyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-10-8-7-9-13(10,11(14)16-5-2)12(15)17-6-3/h4,10H,1,5-9H2,2-3H3 |
Clé InChI |
SQUUODQSDVXVSC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCC1C=C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


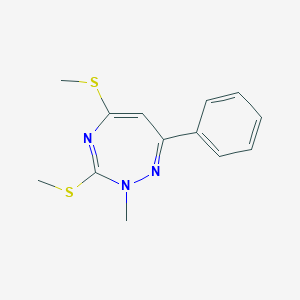
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
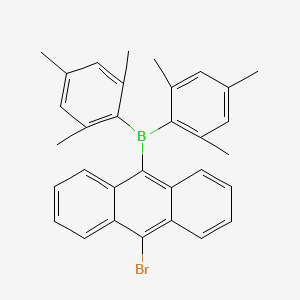
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)
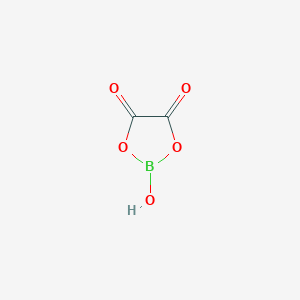
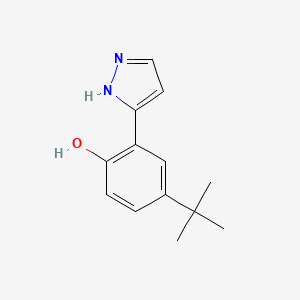
![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)

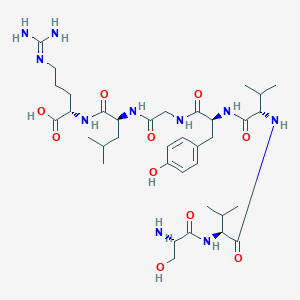
![4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid](/img/structure/B15164842.png)
![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)

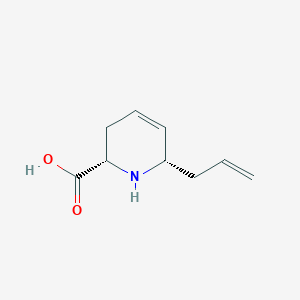
![(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene](/img/structure/B15164872.png)
